4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound with a unique structure that includes multiple aromatic rings and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) typically involves multi-step organic reactions. One common method involves the coupling of 1,4-diiodobenzene with terminal alkynes under palladium-catalyzed conditions to form the ethynyl linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its rigid structure and multiple functional groups.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Nanotechnology: Its unique structure makes it suitable for the development of nanoscale materials and devices.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mechanism of Action
The mechanism by which 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) exerts its effects is primarily through its ability to form stable frameworks and interact with various molecular targets. The ethynyl linkages and aromatic rings provide rigidity and stability, while the carboxylic acid groups allow for interactions with metal ions and other functional groups .
Comparison with Similar Compounds
Similar Compounds
5,5’- (1,4-phenylenebis (ethyne-2,1-diyl))diisophthalaldehyde: Similar structure but with aldehyde groups instead of carboxylic acids.
4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dianiline: Contains amine groups instead of carboxylic acids.
Uniqueness
The uniqueness of 5’,5’‘’‘-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) lies in its combination of ethynyl linkages, multiple aromatic rings, and carboxylic acid groups, which provide a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
4-[3-[2-[4-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H30O8/c51-47(52)39-17-9-35(10-18-39)43-25-33(26-44(29-43)36-11-19-40(20-12-36)48(53)54)7-5-31-1-2-32(4-3-31)6-8-34-27-45(37-13-21-41(22-14-37)49(55)56)30-46(28-34)38-15-23-42(24-16-38)50(57)58/h1-4,9-30H,(H,51,52)(H,53,54)(H,55,56)(H,57,58) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGYYCKJXPWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C#CC5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H30O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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